molecular formula C28H26O5S2 B14317432 1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) CAS No. 111950-86-8

1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)

Katalognummer: B14317432
CAS-Nummer: 111950-86-8
Molekulargewicht: 506.6 g/mol
InChI-Schlüssel: FBALNHUUDQGFKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by an oxygen atom and sulfonyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,1-phenylene methylene oxide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bisphenol A diglycidyl ether: Similar in structure but with different functional groups.

    Bisphenol F diglycidyl ether: Another related compound with distinct properties.

    4,4’-Methylenebisphenol diglycidyl ether: Shares structural similarities but differs in reactivity and applications.

Uniqueness

1,1’-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

111950-86-8

Molekularformel

C28H26O5S2

Molekulargewicht

506.6 g/mol

IUPAC-Name

1-[(4-methylphenyl)sulfonylmethyl]-2-[2-[(4-methylphenyl)sulfonylmethyl]phenoxy]benzene

InChI

InChI=1S/C28H26O5S2/c1-21-11-15-25(16-12-21)34(29,30)19-23-7-3-5-9-27(23)33-28-10-6-4-8-24(28)20-35(31,32)26-17-13-22(2)14-18-26/h3-18H,19-20H2,1-2H3

InChI-Schlüssel

FBALNHUUDQGFKS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2OC3=CC=CC=C3CS(=O)(=O)C4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.